2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a purine-imidazole fused ring system, which is often associated with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzyl chloride, ethyl acetoacetate, and guanine.
Formation of Intermediate: The initial step involves the alkylation of guanine with 2,4-dichlorobenzyl chloride under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate in the presence of a base to form the purine-imidazole fused ring system.
Final Modifications: Further modifications, including methylation and ethylation, are carried out to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or other groups.
Substitution: Substituted derivatives with nucleophiles replacing chlorine atoms.
Scientific Research Applications
2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It can interfere with cellular pathways such as signal transduction, DNA replication, or protein synthesis, resulting in its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7-dimethylpurine: Lacks the imidazole ring but shares the purine structure.
2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7-dimethylimidazole: Contains the imidazole ring but lacks the purine structure.
Uniqueness
2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is unique due to its fused purine-imidazole ring system, which imparts distinct chemical and biological properties not found in its individual components or similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
876902-11-3 |
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Molecular Formula |
C18H17Cl2N5O2 |
Molecular Weight |
406.27 |
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H17Cl2N5O2/c1-4-23-10(2)8-24-14-15(21-17(23)24)22(3)18(27)25(16(14)26)9-11-5-6-12(19)7-13(11)20/h5-8H,4,9H2,1-3H3 |
InChI Key |
QQJFKYUXZDPTHY-UHFFFAOYSA-N |
SMILES |
CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=C(C=C(C=C4)Cl)Cl)C |
solubility |
not available |
Origin of Product |
United States |
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